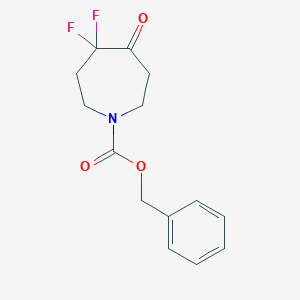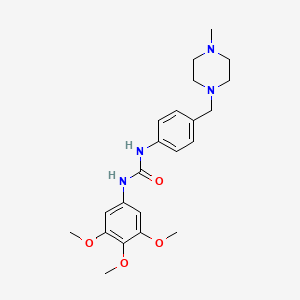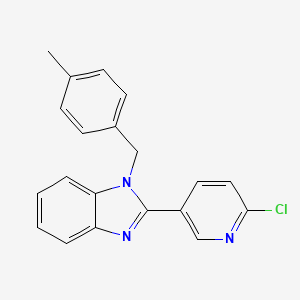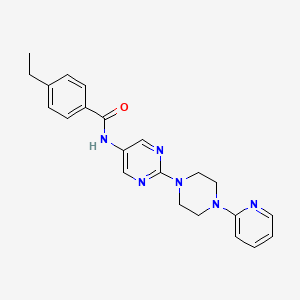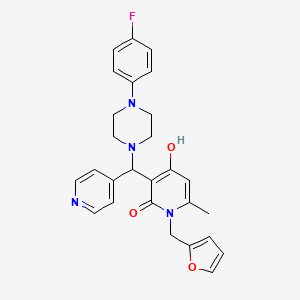![molecular formula C15H15N3O4S B2945432 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 476308-55-1](/img/structure/B2945432.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of hybrid pyrrolidine-2,5-dione derivative . It has been studied for its potent anticonvulsant and antinociceptive properties . The compound has shown broad-spectrum protective activity in various animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Synthesis Analysis
The synthesis of similar compounds involves a coupling reaction of commercially available Boc-D-alanine or Boc-L-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . This yields the respective amide derivatives. The Boc group is then removed with trifluoroacetic acid (TFA) and neutralized with ammonium hydroxide to give amine derivatives .Molecular Structure Analysis
The molecular structure of this compound integrates the chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and the removal of the Boc group .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
The versatility of related compounds for synthesizing various heterocycles has been extensively studied. For instance, compounds have been utilized as precursors for the synthesis of pyrrole, pyridine, coumarin, thiazole, and several other heterocycles. These heterocycles have been explored for their insecticidal potential against pests like the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017). Additionally, the reaction pathways involve cyclization and regioselective attacks leading to a diversity of synthetic products with potential for further biological investigation (H. Shams et al., 2010).
Antiproliferative and Anticancer Activities
The antiproliferative activities of novel pyridine linked thiazole derivatives have been explored, revealing promising anticancer activity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines (Alaa M. Alqahtani et al., 2020). Such studies highlight the potential of these compounds in developing new anticancer therapies.
Antibacterial and Antifungal Activities
Compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide have been investigated for their antibacterial and antifungal properties. For example, N-(6-Arylbenzo[d]thiazol-2-acetamide derivatives were synthesized and showed considerable activity in various biological assays including urease inhibition, highlighting their potential as antibacterial agents (Y. Gull et al., 2016).
Antioxidant Activity
The antioxidant activity of 5-arylazo-2-chloroacetamido thiazole derivatives has been studied, with compounds showing promising results in in vitro antioxidant activity assessments. Molecular docking studies have estimated their efficacy against specific antioxidant enzyme receptors (A. Hossan, 2020). This indicates the potential use of these compounds in therapeutic applications targeting oxidative stress-related pathologies.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-2-22-9-3-4-10-11(7-9)23-15(16-10)17-12(19)8-18-13(20)5-6-14(18)21/h3-4,7H,2,5-6,8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZAGOOYVCPQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2945352.png)
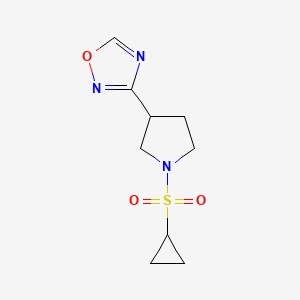
![2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2945357.png)

![1-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2945360.png)
